molecular formula C23H19ClFN5O B3020675 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1251581-84-6

1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Cat. No. B3020675
CAS RN: 1251581-84-6
M. Wt: 435.89
InChI Key: DSLGOVRZYOEILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic molecule that appears to be related to various piperidine derivatives studied for their potential pharmacological activities. Piperidine derivatives are known for their presence in a variety of therapeutic agents, targeting different biological pathways and diseases.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions or modifications of existing piperidine scaffolds. For instance, the Ugi four-component reaction is a method that has been used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally related to the compound . Although the exact synthesis of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the presence of a carboxamide group has been identified as a key feature for the activity of certain piperidine analogs against HIV-1 . Additionally, the substitution of the phenyl group has been shown to be important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . These structural insights suggest that the phenyl and carboxamide groups in the compound of interest may play significant roles in its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not offer specific reactions for 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, but they do discuss the importance of the triazine heterocycle for potency and selectivity in related compounds . This implies that the pyrazinyl group in the compound of interest may also contribute to its chemical reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. For instance, the introduction of a phenyl group substitution has been associated with reduced clearance and improved pharmacokinetic profiles . While the specific properties of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide are not described in the provided papers, it is reasonable to infer that its phenyl and carboxamide groups could affect its solubility, stability, and overall pharmacological profile.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O/c1-15-13-19(8-9-20(15)25)30-22(17-3-2-11-26-14-17)21(28-29-30)23(31)27-12-10-16-4-6-18(24)7-5-16/h2-9,11,13-14H,10,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLGOVRZYOEILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.